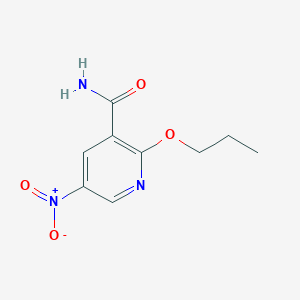

5-Nitro-2-propoxypyridine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

60524-18-7 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

5-nitro-2-propoxypyridine-3-carboxamide |

InChI |

InChI=1S/C9H11N3O4/c1-2-3-16-9-7(8(10)13)4-6(5-11-9)12(14)15/h4-5H,2-3H2,1H3,(H2,10,13) |

InChI Key |

ZYBUAFVGOLHVFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 5 Nitro 2 Propoxypyridine 3 Carboxamide

Impact of the 5-Nitro Group

The presence of a nitro group on the pyridine (B92270) ring is often critical for the antimicrobial activity of this class of compounds. nih.gov The position of the nitro group is also crucial; for instance, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds with a nitro substituent were among the most active against a panel of bacteria and fungi. nih.gov

Influence of the 2-Alkoxy Substituent

The nature of the alkoxy group at the 2-position can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target. SAR studies on other antimicrobial compounds have shown that varying the length and branching of alkyl chains can modulate activity. illinoisstate.edu

Role of the 3-Carboxamide Moiety

The carboxamide group at the 3-position is likely involved in crucial interactions with biological targets, potentially through hydrogen bonding. The substitution pattern on the carboxamide nitrogen can significantly impact activity. For example, in a study of thieno[2,3-b]pyridine (B153569) derivatives, the nature of the arylcarboxamide at the 2-position was important for maximizing anti-proliferative activity. mdpi.com

A hypothetical SAR study on 5-Nitro-2-propoxypyridine-3-carboxamide analogs could yield data that can be summarized in a table, as shown below. It is important to note that the following table is a hypothetical representation to illustrate how such data would be presented and is not based on actual experimental results.

| Compound ID | R1 (at C2-position) | R2 (on Carboxamide N) | Biological Activity (e.g., MIC in µg/mL) |

| 1 | -OCH2CH2CH3 | -H | Hypothetical Value |

| 2a | -OCH3 | -H | Hypothetical Value |

| 2b | -OCH2CH3 | -H | Hypothetical Value |

| 2c | -OCH(CH3)2 | -H | Hypothetical Value |

| 3a | -OCH2CH2CH3 | -CH3 | Hypothetical Value |

| 3b | -OCH2CH2CH3 | -Phenyl | Hypothetical Value |

This table is for illustrative purposes only.

Conclusion and Future Directions

While direct research on 5-Nitro-2-propoxypyridine-3-carboxamide is limited, the analysis of related structures suggests that this compound class holds potential for the development of novel therapeutic agents, particularly antimicrobials. The presence of the 5-nitro group is a key feature that likely imparts biological activity, potentially through a mechanism involving reductive activation.

Future research should focus on the synthesis of a diverse library of this compound analogs with systematic variations in the alkoxy and carboxamide substituents. Rigorous biological evaluation of these analogs against a panel of relevant pathogens would be essential to establish a clear structure-activity relationship. Furthermore, mechanistic studies, including enzymatic assays with nitroreductases and investigations into the downstream cellular effects, are necessary to elucidate the precise mode of action. Such a comprehensive approach will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

Note: This Section Focuses on Research Mechanisms and Relationships Observed in in Vitro or Pre Clinical Research Models, Strictly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effects .

Biological Activities Associated with Pyridine-Based Compounds

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds. nih.govnih.gov Its derivatives have been extensively studied and have shown a wide range of pharmacological activities.

Enzyme Inhibition Mechanisms (e.g., kinase inhibition, 11βHSD1 inhibition)

Pyridine-based compounds have emerged as potent inhibitors of various enzymes, playing a crucial role in the management of several diseases in preclinical models.

Kinase Inhibition: A significant area of research has been the development of pyridine derivatives as kinase inhibitors. nih.govnovartis.com Kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is often implicated in cancer. The pyridyl carboxamide scaffold, in particular, has been identified as a promising starting point for the design of potent pan-PIM kinase inhibitors. novartis.com PIM kinases are overexpressed in many cancers, and their inhibition is a key therapeutic strategy. While specific studies on 5-Nitro-2-propoxypyridine-3-carboxamide are not available, the general structure suggests potential kinase inhibitory activity based on the activity of related pyridyl carboxamides.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Another important target for pyridine-based compounds is 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) to active cortisol. Overexpression of this enzyme is linked to metabolic syndrome. Research has shown that pyridine amides can be potent and selective inhibitors of 11β-HSD1. The general structure of this compound aligns with the features of some known 11β-HSD1 inhibitors, suggesting it could be a candidate for further investigation in this area.

A variety of pyridine carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against different enzymes. The following table summarizes the activity of some of these compounds.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 3f | Botrytis cinerea succinate (B1194679) dehydrogenase (SDH) | 17.3 | nih.gov |

| 15 | Polo-like kinase 1 (PLK1) | 0.219 | nih.gov |

Interactions with Other Biological Targets and Receptors

Beyond enzyme inhibition, pyridine derivatives have been shown to interact with a variety of other biological targets and receptors. For instance, certain pyridine compounds have demonstrated antifungal and antibacterial activity. nih.govnih.gov A series of novel pyridine carboxamides were synthesized and showed moderate to good in vitro antifungal activity. nih.gov Specifically, compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) displayed significant in vivo antifungal activity against Botrytis cinerea. nih.gov

Furthermore, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov These findings underscore the broad spectrum of biological activities associated with the pyridine scaffold.

The Role of the Nitro Group in Mediating Biological Effects

Investigation of Nitro Group Reduction and Metabolite Formation in Research Systems

In biological systems, the nitro group can undergo reduction to form various metabolites, some of which may be biologically active. While direct metabolic studies on this compound are not available, research on other nitroaromatic compounds provides insights into potential metabolic pathways. The reduction of a nitro group can lead to the formation of nitroso, hydroxylamino, and amino derivatives. These metabolites can have different biological activities and toxicological profiles compared to the parent compound. For example, the reduction of the nitro group is a key activation step for some nitro-based antimicrobial agents.

Electron-Withdrawing Effects of the Nitro Group on Molecular Reactivity and Interaction

The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the pyridine ring. This electron-withdrawing effect can enhance the interaction of the molecule with biological targets. By decreasing the electron density of the pyridine ring, the nitro group can make the molecule more susceptible to nucleophilic attack and can influence its binding affinity to enzymes and receptors. This property is often exploited in drug design to modulate the reactivity and biological activity of a compound. Studies on nitropyridines have shown that the presence of the nitro group can lead to higher inhibitory activity against certain enzymes compared to their non-nitrated counterparts. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective compounds. Although specific SAR studies for this compound are not available, we can infer potential relationships from studies on related pyridine carboxamide derivatives.

For a series of pyridine carboxamide derivatives designed as antifungal agents, the nature and position of substituents on the pyridine ring and the amide nitrogen were found to be critical for activity. nih.gov For example, the presence of a chlorine atom at the 6-position of the pyridine ring and a phenylamino (B1219803) group on the amide nitrogen in compound 3f resulted in potent antifungal activity. nih.gov

In the context of kinase inhibitors, SAR studies on pyridyl carboxamide scaffolds have highlighted the importance of specific substitutions on the pyridine ring for achieving high potency and selectivity. novartis.com For instance, in a series of pyrazole (B372694) carboxamide derivatives targeting PLK1, the introduction of a 2,4-substituted benzyloxy moiety at the 4-position of the pyrazole core led to potent inhibitory activity. nih.gov

The following table outlines some general SAR observations from studies on related pyridine derivatives.

| Structural Feature | Impact on Biological Activity | Example Compound Class |

| Substitution on Pyridine Ring | The type and position of substituents significantly affect enzyme inhibitory activity and antimicrobial effects. | Pyridine carboxamides nih.gov |

| Amide Substituent | The nature of the group attached to the amide nitrogen is crucial for target binding and overall potency. | Pyridine carboxamides nih.gov |

| Nitro Group Position | The position of the nitro group on the pyridine ring influences the electronic properties and biological activity. | Nitropyridines nih.gov |

Correlation Between Structural Modifications and Biological Responses in Research Assays

In the study of novel chemical entities, the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. For pyridine derivatives, modifications to the pyridine ring and its substituents can lead to significant changes in their observed effects in research assays. Generally, the introduction of a nitro group (-NO₂) to an aromatic ring, such as in the 5-position of the pyridine core of this compound, is known to influence the molecule's electronic properties and can be a critical determinant of its biological action.

Research on related nitropyridine compounds has shown that the position of the nitro group can drastically alter the compound's activity. For instance, studies on various nitropyridinecarboxamide isomers have demonstrated that those with a nitro group at the 2- or 3-position exhibit activity against certain microorganisms, whereas 4-nitropyridinecarboxamides may be inactive. Furthermore, the nature of the substituent on the carboxamide nitrogen (the N-substituent) can also modulate biological responses. The evaluation of a series of N-substituted analogues of nitropyridine carboxamides has indicated that acyl derivatives, including N-alkanoyl, N-aromatic, and N-heterocyclic acyl groups, can optimize the observed activity in preclinical models.

The following table summarizes hypothetical structure-activity relationships based on general findings for related compound classes, as direct data for this compound is not available.

Table 1: Hypothetical Structure-Activity Relationships of Pyridine Carboxamide Derivatives in Research Assays

| Structural Modification | General Observation in Related Compounds | Potential Implication for this compound |

|---|---|---|

| Position of Nitro Group | Activity is sensitive to the location of the -NO₂ group on the pyridine ring. | The 5-nitro position is a key feature influencing its specific biological profile. |

| Substitution on Carboxamide | N-acylation can enhance biological activity. | Modifications to the carboxamide group could be a strategy to modulate its activity. |

Impact of the Propoxy Chain on Target Binding and Selectivity

The presence of a propoxy chain (-OCH₂CH₂CH₃) at the 2-position of the pyridine ring is a distinguishing feature of this compound. In structure-activity relationship studies of similar bioactive molecules, alkoxy chains are known to influence several key properties, including lipophilicity, which can affect how the compound interacts with biological membranes and the binding pockets of target proteins.

The length and branching of an alkoxy chain can fine-tune the compound's affinity and selectivity for its molecular target. A propoxy group, being a three-carbon chain, contributes a degree of lipophilicity that may facilitate passage through cell membranes or allow for specific hydrophobic interactions within a target's binding site. Research on other 2-alkoxypyridine derivatives has often shown that variations in the length of the alkyl chain can lead to a bell-shaped curve in activity, where an optimal length provides the best fit and interaction with the target. While specific binding targets for this compound have not been elucidated in publicly available research, the propoxy chain is hypothesized to be a critical element for any observed biological activity.

Elucidation of Specific Biological Action Mechanisms in Research Models

Mechanisms of Antimicrobial Activity in In Vitro or Microorganism Models

Nitroaromatic compounds, a class to which this compound belongs, have a well-documented history of antimicrobial activity. A common mechanism of action for many nitro-containing drugs is their role as prodrugs that require reductive activation by microbial nitroreductases. These enzymes, present in various bacteria and some protozoa, reduce the nitro group to generate reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) intermediates, and ultimately the amine. These reactive species are highly cytotoxic and can damage cellular macromolecules, including DNA, proteins, and lipids, leading to microbial cell death.

This mechanism is observed in compounds like nitrofurantoin (B1679001) and metronidazole. It is plausible that this compound could exert antimicrobial effects through a similar pathway. The susceptibility of a particular microorganism would likely depend on its repertoire and activity of nitroreductase enzymes. Therefore, in vitro studies would be necessary to determine if this compound is a substrate for microbial nitroreductases and if its antimicrobial activity is dependent on this activation.

Anticancer Mechanisms Investigated in Cell Line Studies

Pyridine derivatives are a prominent class of heterocyclic compounds that are scaffolds for numerous anticancer agents. The mechanisms by which pyridine-containing molecules exert their anticancer effects are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

For nitro-substituted pyridine compounds, the anticancer mechanism could be multifaceted. The nitro group can influence the molecule's ability to intercalate with DNA or to generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and apoptotic cell death in cancer cells. Furthermore, some anticancer pyridine derivatives have been shown to induce cell cycle arrest, for example at the G2/M phase, preventing cancer cells from proliferating. Studies on structurally related anticancer pyridines have demonstrated that they can upregulate tumor suppressor proteins like p53 and activate signaling pathways such as the JNK pathway, which are involved in apoptosis. google.com

The potential anticancer mechanisms of this compound in cell line studies would need to be investigated to determine if it acts through similar pathways. This would involve assays to measure apoptosis (e.g., annexin (B1180172) V staining), cell cycle progression (e.g., flow cytometry), and the activation of specific cellular signaling proteins.

The following table outlines potential mechanisms of action based on the chemical class of the compound.

Table 2: Potential Biological Action Mechanisms of this compound in Research Models

| Activity | Potential Mechanism | Investigated in |

|---|---|---|

| Antimicrobial | Prodrug activation by microbial nitroreductases leading to cytotoxic reactive nitrogen species. | In Vitro / Microorganism Models |

Future Directions and Emerging Research Frontiers for 5 Nitro 2 Propoxypyridine 3 Carboxamide

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The advancement of synthetic methodologies is crucial for the future utility of 5-Nitro-2-propoxypyridine-3-carboxamide. Current research efforts are increasingly focused on developing pathways that are not only efficient but also scalable and environmentally sustainable. Traditional methods for creating substituted pyridines can sometimes rely on harsh conditions or expensive starting materials. google.com Future research will likely pivot towards greener chemistry principles.

Key areas of exploration include:

Continuous Flow Chemistry: This approach offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. It minimizes solvent usage and can enable reactions that are difficult to control in traditional flasks.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer unparalleled selectivity, reducing the need for protecting groups and minimizing waste streams. Research into engineered enzymes could provide a direct and efficient route to the pyridine (B92270) carboxamide core.

Photoredox Catalysis: Visible-light-mediated reactions represent a powerful tool for forming complex bonds under mild conditions. This could enable novel disconnections and more efficient assembly of the molecule's core structure.

Three-Component Ring Transformations: Methods involving the reaction of a ketone, a nitrogen source, and a suitable substrate like dinitropyridone could be adapted. nih.gov These transformations can efficiently construct the functionalized nitropyridine ring system from simpler, readily available precursors. nih.gov

Comparison of Potential Synthetic Strategies

| Methodology | Key Advantages for Scalability | Sustainability Benefits | Potential Challenges |

|---|---|---|---|

| Continuous Flow Chemistry | High throughput, excellent process control, enhanced safety | Reduced solvent volume, energy efficiency | Initial equipment setup cost, potential for clogging |

| Biocatalysis | High chemo- and regioselectivity, mild reaction conditions | Use of renewable catalysts (enzymes), biodegradable waste | Enzyme stability and cost, substrate scope limitations |

| Photoredox Catalysis | Access to unique reactive intermediates, mild conditions | Use of light as a traceless reagent, lower energy input | Quantum yield efficiency, catalyst cost and recycling |

| Multi-Component Reactions | High atom economy, rapid build-up of molecular complexity | Fewer synthetic steps, reduced waste generation | Optimization of reaction conditions for multiple components |

Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Understanding at a Molecular Level

To fully comprehend the behavior of this compound in biological or material contexts, researchers must look beyond standard characterization. Future studies will necessitate the use of sophisticated analytical techniques to probe its interactions and dynamics at a molecular level.

Emerging frontiers in this area include:

Cryo-Electron Microscopy (Cryo-EM): If the compound is found to bind to a biological macromolecule, cryo-EM could provide high-resolution structural information about the binding site and induced conformational changes.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM (Photoactivated Localization Microscopy) could be used to visualize the subcellular localization of fluorescently tagged analogues of the compound, offering insights into its distribution and potential sites of action within a cell.

Advanced Mass Spectrometry: Techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) are crucial for studying how the compound is metabolized or how it forms adducts with biological molecules. researchgate.net Derivatization of the pyridine carboxylate structure can enhance detection levels in these analyses. researchgate.net

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can probe the vibrational coupling between different parts of the molecule and its immediate environment on a picosecond timescale, offering a detailed picture of molecular interactions and dynamics.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction of Analogues

Future research will likely focus on:

Generative Models: Deep learning architectures such as Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), and Variational Autoencoders (VAEs) can be trained on large chemical databases to generate novel molecular structures. easpublisher.comfrontiersin.org These models can be conditioned to produce new pyridine carboxamide derivatives predicted to have enhanced activity or improved physicochemical properties.

Predictive QSAR Models: ML algorithms can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. easpublisher.com These models can predict the biological activity or other properties of newly designed analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Inverse Design and Optimization: Reinforcement learning and other optimization techniques can be paired with generative models to automatically design molecules that meet a predefined set of criteria (e.g., high predicted activity, low toxicity, synthetic feasibility). nih.gov This "inverse QSAR" approach designs a structure to fit a desired property profile. easpublisher.com

Application of AI/ML Models in Analogue Design

| AI/ML Model | Primary Function | Potential Application for this compound |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Generate new molecules by learning patterns from SMILES strings. frontiersin.orgmdpi.com | Create libraries of novel, synthetically valid pyridine carboxamide analogues. |

| Generative Adversarial Networks (GANs) | Two competing neural networks (generator and discriminator) create realistic, novel molecules. easpublisher.com | Design analogues that are indistinguishable from known active compounds in the same class. |

| Variational Autoencoders (VAEs) | Encode molecules into a continuous latent space, allowing for efficient optimization and generation. nih.goveaspublisher.com | Explore the chemical space around the parent compound to find optimized structures. |

| Graph Neural Networks (GNNs) | Predict molecular properties by operating directly on the graph structure of a molecule. easpublisher.com | Develop highly accurate QSAR models to predict the activity of designed analogues. |

Development of Advanced Derivatization Strategies for Tailored Biological Activity Profiles in Research Contexts

Systematic modification, or derivatization, of the this compound scaffold is essential for probing structure-activity relationships (SAR) and fine-tuning its properties. Future research will move beyond simple modifications to employ more sophisticated and precise chemical strategies.

Key strategies on the horizon include:

Late-Stage Functionalization (LSF): Developing methods to modify the core scaffold in the final steps of a synthesis allows for the rapid creation of a diverse library of analogues from a common intermediate. C-H activation, for example, could enable direct modification of the pyridine ring.

Bioisosteric Replacement: Systematically replacing functional groups (e.g., the nitro group or the propoxy chain) with bioisosteres can modulate the molecule's electronic, steric, and pharmacokinetic properties in predictable ways.

Fragment-Based Growth: If a target is identified, fragments that bind to adjacent pockets could be linked to the pyridine carboxamide core to enhance affinity and selectivity. This involves expanding a core fragment by adding chemical moieties to improve its binding. frontiersin.org

Peptide Conjugation: Attaching the molecule to peptides can improve cell permeability, target specificity, or alter its pharmacokinetic profile. acs.org Strategies for late-stage modification of native amino acid residues offer a pathway to create these conjugates. acs.org

Investigation of Multi-Targeting Strategies Utilizing the Pyridine Carboxamide Scaffold for Complex Biological Systems

Many complex diseases involve multiple biological pathways. The concept of designing single molecules that can modulate several targets simultaneously—a strategy known as polypharmacology or multi-targeting—is a significant emerging frontier. The pyridine carboxamide scaffold, which is present in various biologically active agents, is a promising starting point for such investigations. nih.govasm.orgnih.govnih.gov

Future research in this domain would involve:

Scaffold Analysis: A thorough analysis of databases containing known drugs and bioactive molecules to identify which targets are frequently modulated by compounds containing a pyridine carboxamide core.

Computational Screening: Using the this compound structure as a query for virtual screening against a panel of disease-relevant targets to identify potential off-target activities that could be therapeutically beneficial.

Rational Design of Multi-Target Ligands: Intentionally designing modifications to the parent scaffold to incorporate pharmacophoric features necessary for binding to a secondary or tertiary target. For example, designing derivatives that could act as both enzyme inhibitors and receptor antagonists.

Systems Biology Approaches: Combining experimental data from derivatized compounds with systems biology models to understand how modulating multiple targets with a single agent affects the entire biological network, potentially leading to synergistic therapeutic effects or reduced potential for drug resistance. The development of multi-targeting agents based on scaffolds like quinazoline (B50416) and pyrido[3,2-d]pyrimidine (B1256433) for complex diseases demonstrates the feasibility of this approach. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.